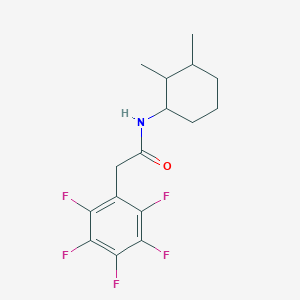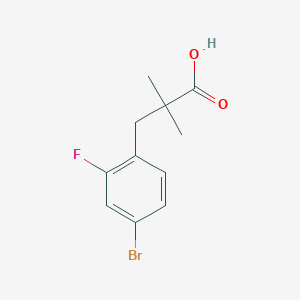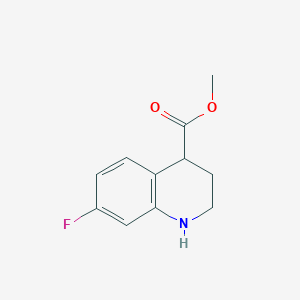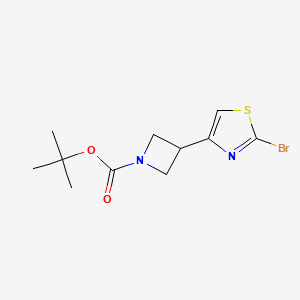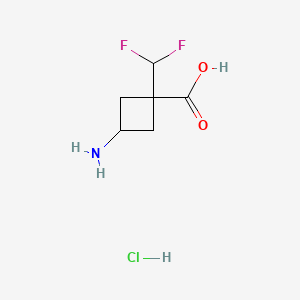
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring imparts distinct chemical properties to this molecule, making it a valuable subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the difluoromethylation of a suitable precursor. One common method includes the use of difluorocarbene reagents to introduce the difluoromethyl group onto the cyclobutane ring. This process often requires specific catalysts and reaction conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilizing fluoroform for difluoromethylation in continuous flow has been reported as an effective method for producing such compounds . This approach allows for better control over reaction parameters and improved safety compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield a nitro compound, while reduction of the carboxylic acid group may produce an alcohol derivative.
Aplicaciones Científicas De Investigación
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism by which 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-amino-1-cyclobutanecarboxylic acid: Lacks the difluoromethyl group but shares the cyclobutane ring and amino group.
Uniqueness
The presence of the difluoromethyl group in 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C6H10ClF2NO2 |
|---|---|
Peso molecular |
201.60 g/mol |
Nombre IUPAC |
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-4(8)6(5(10)11)1-3(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H |
Clave InChI |
MWPIOYLDDAMZEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(F)F)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


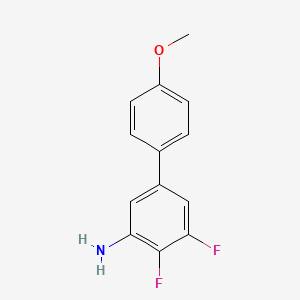
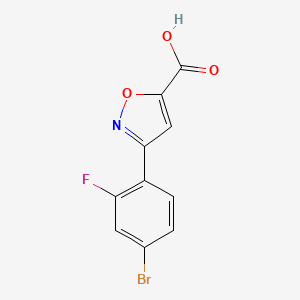
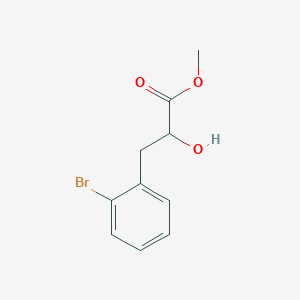
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)

![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
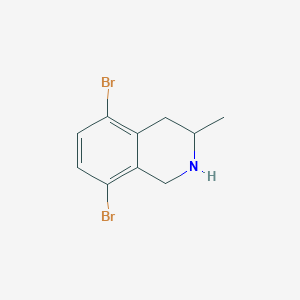

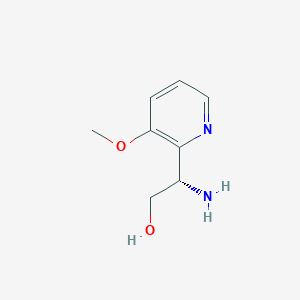
![4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)
